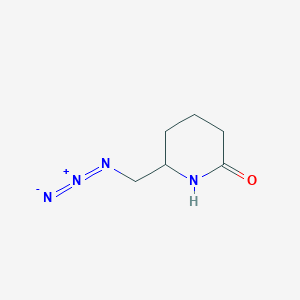![molecular formula C12H11BClNO3 B2707661 [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid CAS No. 2377608-73-4](/img/structure/B2707661.png)
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a benzyloxy group at the 6-position and a chlorine atom at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Cross-Coupling: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of the compound [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura (SM) cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) cross-coupling reaction, which is facilitated by the compound .
Direcciones Futuras
The future directions in the study and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and their use in reactions like the Suzuki–Miyaura coupling continues to be explored . The development of new boron reagents and the discovery of new reactions involving boronic acids are areas of ongoing research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-benzyloxy-5-chloropyridine.
Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of 6-benzyloxy-5-chloropyridin-3-ol.
Reduction: Formation of 6-benzyloxy-5-chloropyridin-3-yl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
6-Benzyloxypyridine-3-boronic acid: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-pyridylboronic acid: Similar structure but lacks the benzyloxy group at the 6-position.
3-Pyridylboronic acid: Basic structure without the benzyloxy and chlorine substituents.
Uniqueness:
Substituent Effects: The presence of both the benzyloxy group and the chlorine atom in [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid provides unique electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Versatility: The compound’s ability to participate in multiple types of reactions (oxidation, reduction, substitution) and its utility in diverse fields (chemistry, biology, medicine, industry) highlight its versatility and importance.
Propiedades
IUPAC Name |
(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITCWUOJJWUOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
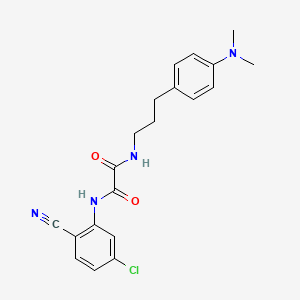
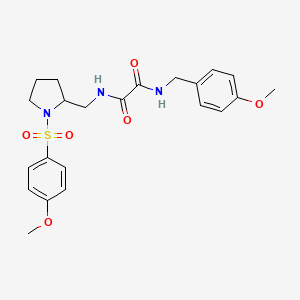
![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)


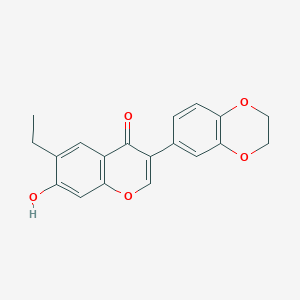
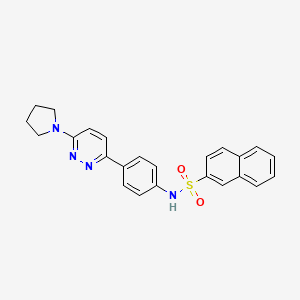

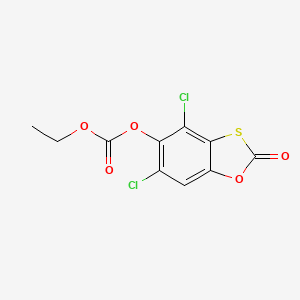
![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)


